Azetidin-2-ylmethanamine

Description

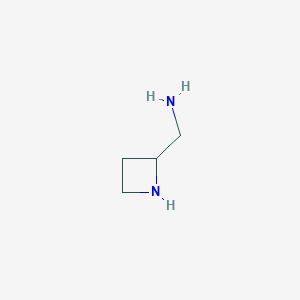

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYNEEIGLSDRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908469 | |

| Record name | 1-(Azetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103550-76-1 | |

| Record name | 2-Azetidinemehanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103550761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Azetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Azetidin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to azetidin-2-ylmethanamine, a valuable building block in medicinal chemistry. The synthesis is typically achieved through a multi-step process commencing with a protected form of azetidine-2-carboxylic acid. This document details the key transformations, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy

The most prevalent and reliable synthetic pathway to this compound involves a three-step sequence starting from N-tert-butoxycarbonyl (Boc)-azetidine-2-carboxylic acid:

-

Amidation: Conversion of the carboxylic acid to the corresponding primary amide, N-Boc-azetidine-2-carboxamide.

-

Reduction: Reduction of the amide functionality to a primary amine, yielding N-Boc-azetidin-2-ylmethanamine.

-

Deprotection: Removal of the Boc protecting group to afford the final product, this compound, typically as a salt.

This strategy is favored due to the stability of the intermediates and the generally high yields of each step.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of N-Boc-azetidine-2-carboxamide

The amidation of N-Boc-azetidine-2-carboxylic acid is a critical first step. While direct amidation with ammonia can be challenging, a common approach involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with ammonia. A related procedure for the amidation of N-protected amino acids suggests the use of aqueous ammonia on the corresponding methyl ester.[1]

Protocol for Amidation (Adapted from related procedures):

-

Esterification (if necessary): N-Boc-azetidine-2-carboxylic acid can be converted to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).

-

Amidation: The resulting methyl ester is then treated with aqueous ammonia (25-28%) at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-azetidine-2-carboxamide.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |

| 1 | N-Boc-azetidine-2-carboxylic acid | 1. (Optional) CH₃OH, H⁺ 2. NH₃ (aq) | N-Boc-azetidine-2-carboxamide | 60-71% | >95% | [1] |

Step 2: Reduction of N-Boc-azetidine-2-carboxamide

The reduction of the amide to the primary amine is a key transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[1]

Caption: Simplified mechanism of amide reduction with LiAlH₄.

Experimental Protocol:

-

Reaction Setup: A solution of N-Boc-azetidine-2-carboxamide in a dry ethereal solvent (e.g., tetrahydrofuran, THF) is added dropwise to a stirred suspension of LiAlH₄ in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is then typically warmed to room temperature and may require heating under reflux to ensure complete conversion. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser work-up). This procedure results in the formation of a granular precipitate of aluminum salts, which can be removed by filtration.

-

Purification: The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-azetidin-2-ylmethanamine, which can be purified further by column chromatography if necessary.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |

| 2 | N-Boc-azetidine-2-carboxamide | LiAlH₄, THF | N-Boc-azetidin-2-ylmethanamine | High (specific yield not cited, but expected to be >80%) | >95% | [1] |

Step 3: Deprotection of N-Boc-azetidin-2-ylmethanamine

The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) being the most common reagents.[2][3]

Experimental Protocol (using TFA):

-

Reaction Setup: N-Boc-azetidin-2-ylmethanamine is dissolved in a suitable solvent, typically dichloromethane (DCM).

-

Deprotection: An excess of trifluoroacetic acid (TFA) is added to the solution, often in a 1:1 ratio with the solvent.[2] The reaction is stirred at room temperature.

-

Monitoring: The reaction is usually complete within a few hours and can be monitored by TLC.

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue, which is the trifluoroacetate salt of this compound, can be further purified if necessary, for instance, by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of methanol followed by precipitation with diethyl ether).

Experimental Protocol (using HCl):

-

Reaction Setup: The Boc-protected amine is dissolved in a solvent such as 1,4-dioxane or ethyl acetate.

-

Deprotection: A solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) is added, and the mixture is stirred at room temperature.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the resulting hydrochloride salt often precipitates from the solution and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |

| 3 | N-Boc-azetidin-2-ylmethanamine | 1. TFA, DCM or 2. HCl in dioxane | This compound (as TFA or HCl salt) | >90% | >98% | [2][3] |

Summary of Synthetic Pathway Data

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Amidation | N-Boc-azetidine-2-carboxylic acid | N-Boc-azetidine-2-carboxamide | Aqueous Ammonia | 60-71 |

| 2 | Reduction | N-Boc-azetidine-2-carboxamide | N-Boc-azetidin-2-ylmethanamine | LiAlH₄, THF | >80 (estimated) |

| 3 | Deprotection | N-Boc-azetidin-2-ylmethanamine | This compound salt | TFA or HCl | >90 |

This guide outlines a robust and reproducible synthetic route to this compound. The provided protocols, adapted from established procedures for similar transformations, offer a solid foundation for the synthesis of this important chemical building block. Researchers should always adhere to standard laboratory safety practices, particularly when working with reactive reagents such as lithium aluminum hydride and strong acids.

References

Technical Guide: Chemical Properties of Azetidin-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethanamine is a saturated heterocyclic amine containing a four-membered azetidine ring substituted at the 2-position with an aminomethyl group. The strained four-membered ring imparts unique conformational constraints and reactivity to the molecule, making it an interesting scaffold for medicinal chemistry and drug discovery. Azetidine-containing compounds have shown a diverse range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with general experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | - |

| Molecular Weight | 86.14 g/mol | - |

| IUPAC Name | (Azetidin-2-yl)methanamine | - |

| CAS Number | 103550-76-1 | - |

| Predicted pKa | ~9.5 - 10.5 (for the primary amine), ~11.0 (for the secondary amine in the ring) | General knowledge of amine basicity |

| Predicted logP | -1.5 to -0.5 | Cheminformatics prediction |

| Predicted Solubility | High in water and polar organic solvents | Based on structure and predicted logP |

| Appearance | Likely a liquid at room temperature | General observation for small amines |

Reactivity

The reactivity of this compound is governed by the nucleophilicity of its two nitrogen atoms and the inherent ring strain of the azetidine core.

-

Nucleophilicity: Both the primary exocyclic amine and the secondary endocyclic amine possess lone pairs of electrons, making them nucleophilic. They are expected to react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones. The primary amine is generally more sterically accessible and may exhibit higher reactivity in many cases.

-

Ring Strain: The azetidine ring has a significant ring strain of approximately 25.4 kcal/mol.[1] This strain can drive ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions that activate the ring.[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the reviewed literature. However, general methods for the synthesis of azetidines and the analysis of small amines can be adapted.

Synthesis

A common route to 2-substituted azetidines involves the cyclization of a suitably functionalized precursor. A plausible synthetic pathway to this compound is the reduction of azetidine-2-carboxamide or azetidine-2-carbonitrile.

Protocol: Reduction of Azetidine-2-carboxamide

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend azetidine-2-carboxamide in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the suspension at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water again at 0 °C.

-

Workup: Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by distillation or column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide).

Caption: Synthetic workflow for this compound.

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine ring and the aminomethyl group. The diastereotopic protons of the CH₂ groups in the ring will likely appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

General NMR Sample Preparation Protocol:

-

Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound. Due to its polar nature, reversed-phase chromatography with an aqueous mobile phase containing an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column would be suitable.

General HPLC Protocol (Reversed-Phase):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

General MS Protocol (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is expected to be effective due to the basic nature of the amines, leading to the formation of [M+H]⁺ ions.

-

Sample Introduction: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) via direct infusion or through an LC system.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion and tandem MS (MS/MS) to study the fragmentation pattern.

Caption: General analytical workflow for characterization.

Biological Context and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or involvement of this compound in any signaling pathways. However, the azetidine scaffold is present in numerous biologically active compounds.[4][5][6] The incorporation of this strained ring system can impart favorable properties such as increased metabolic stability and improved binding affinity to biological targets. Further research is required to elucidate the potential biological roles of this compound.

Conclusion

This compound is a small heterocyclic amine with potential applications in medicinal chemistry. While specific experimental data on its chemical properties are limited, this guide provides a framework for its synthesis, analysis, and an understanding of its general reactivity based on its structural features. Further investigation into this molecule and its derivatives is warranted to explore their potential as novel therapeutic agents.

References

- 1. jgtps.com [jgtps.com]

- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. (S)-2-Aminomethyl-1-Boc-azetidine | 1007873-90-6 [sigmaaldrich.com]

- 6. sciencescholar.us [sciencescholar.us]

Spectroscopic Profile of Azetidin-2-ylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Azetidin-2-ylmethanamine, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components: an azetidine ring and a primary aminomethyl group. The information herein is intended to serve as a reference for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H2 | ~3.5 - 3.8 | Multiplet | 1H | The proton on the carbon bearing the aminomethyl group is expected to be the most downfield of the ring protons due to the influence of the nitrogen atom. |

| H3 | ~1.9 - 2.2 | Multiplet | 2H | These protons are on the carbon adjacent to the CH₂ and CH groups. |

| H4 | ~3.2 - 3.5 | Multiplet | 2H | These protons are on the carbon adjacent to the ring nitrogen. |

| -CH₂NH₂ | ~2.7 - 3.0 | Doublet or Multiplet | 2H | The chemical shift is influenced by the adjacent chiral center (C2) and the nitrogen atom. |

| -NH (ring) | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of the amine proton is solvent-dependent and may exchange with D₂O. |

| -NH₂ (side chain) | ~1.0 - 2.0 | Broad Singlet | 2H | These protons are also exchangeable and their chemical shift is dependent on solvent and concentration. |

Expected ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~55 - 65 | The carbon atom of the azetidine ring bonded to the aminomethyl group. Its chemical shift is significantly influenced by the nitrogen atom. |

| C3 | ~20 - 30 | This is a standard aliphatic methylene carbon within the strained ring. |

| C4 | ~45 - 55 | The carbon atom of the azetidine ring bonded to the ring nitrogen. |

| -CH₂NH₂ | ~40 - 50 | The chemical shift of this aminomethyl carbon is influenced by the attached primary amine group.[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary and secondary amine functional groups, as well as C-H and C-N bonds.

Expected IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Primary Amine) | 3400 - 3250 | Medium (two bands) | Asymmetric & Symmetric Stretching[2] |

| N-H (Secondary Amine) | 3350 - 3310 | Weak-Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium-Strong | Stretching |

| N-H (Primary Amine) | 1650 - 1580 | Medium | Bending (Scissoring)[2][3] |

| C-N (Aliphatic Amine) | 1250 - 1020 | Medium-Weak | Stretching[2][3][4] |

| N-H (Wagging) | 910 - 665 | Broad, Strong | Out-of-plane Bending[2] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be consistent with the nitrogen rule, showing an odd nominal molecular weight. The fragmentation pattern will likely be dominated by cleavages adjacent to the nitrogen atoms.

Expected Mass Spectrometry Data

| Parameter | Predicted Value/Observation |

| Molecular Ion (M⁺) | m/z 86 (for C₄H₁₀N₂) |

| Fragmentation | The most prominent fragmentation is anticipated to be the α-cleavage adjacent to the ring nitrogen, leading to the loss of the aminomethyl group or cleavage of the ring. Cyclic amines typically show a discernible molecular ion peak.[5] The fragmentation of the ring can occur through the breaking of the β-bond, followed by the loss of alkene molecules.[5] A common fragmentation for primary amines is the cleavage of the β-bond, which for this compound would lead to a fragment at m/z 30 ([CH₂NH₂]⁺).[5] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (ESI-MS):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Mode: Positive ion mode.

-

Parameters:

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas Flow: Adjusted for a stable spray.

-

Drying Gas Temperature: 150-350 °C

-

Mass Range: m/z 50-500

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Discovery and Enduring Legacy of Azetidine Compounds: A Technical Guide

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a fascinating and increasingly important class of compounds in medicinal chemistry and drug discovery. Their inherent ring strain, a consequence of their constrained four-membered ring structure, imparts unique conformational rigidity and chemical reactivity, making them valuable scaffolds for the design of novel therapeutics. Despite initial challenges in their synthesis, the allure of their biological potential has driven the development of a diverse array of synthetic methodologies over the past century. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of azetidine compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From a Synthetic Curiosity to a Privileged Scaffold

The history of azetidine chemistry dates back to the late 19th century. The first synthesis of an azetidine derivative was reported by German chemists Siegmund Gabriel and J. Weiner in 1888[1][2]. Their pioneering work laid the foundation for the exploration of this unique class of heterocycles. However, for many years, azetidines were considered more of a synthetic curiosity than a promising pharmacophore due to the inherent challenges in their preparation stemming from their significant ring strain, which is estimated to be approximately 25.4 kcal/mol[3].

A pivotal moment in the history of azetidine compounds was the discovery of the first naturally occurring azetidine, L-azetidine-2-carboxylic acid, isolated from the lily of the valley (Convallaria majalis) in 1955 by Fowden[2]. This discovery spurred greater interest in the biological roles and potential applications of azetidines. Another significant early milestone was the development of the Staudinger synthesis in 1907, a cycloaddition reaction between a ketene and an imine to form a β-lactam (azetidin-2-one), which became a cornerstone in the synthesis of penicillin and other β-lactam antibiotics[4]. This highlighted the profound impact that the four-membered azetidine ring could have in medicine.

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance in azetidine chemistry. The development of more sophisticated synthetic methods has made a wider variety of substituted azetidines accessible, leading to their increased prevalence in drug discovery programs. Today, the azetidine motif is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity, and is found in a growing number of approved drugs and clinical candidates.

Key Milestones in the Discovery and Development of Azetidine Compounds

| Year | Milestone | Researchers/Key Contributors | Significance |

| 1888 | First synthesis of an azetidine derivative | S. Gabriel and J. Weiner | Laid the foundation for azetidine chemistry[1][2]. |

| 1907 | Staudinger synthesis of β-lactams | Hermann Staudinger | Provided a versatile method for synthesizing azetidin-2-ones, a key structural motif in β-lactam antibiotics[4]. |

| 1955 | Isolation of L-azetidine-2-carboxylic acid | L. Fowden | First discovery of a naturally occurring azetidine compound, sparking interest in their biological roles[2]. |

| 2002 | Development of Couty's azetidine synthesis | François Couty and colleagues | Enabled the efficient and enantioselective synthesis of a broad range of azetidines from readily available β-amino alcohols[5]. |

Synthetic Methodologies: Taming the Strained Ring

The synthesis of the azetidine ring has been a long-standing challenge in organic chemistry. However, a variety of effective methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Early Synthetic Approaches

One of the earliest methods for the preparation of the parent azetidine involved the cyclization of 3-bromopropylamine with a base, although this method often resulted in low yields[1]. A more efficient early synthesis involved the cyclization of ethyl 3-(1-azetidinyl)propionate.

Modern Synthetic Strategies

Modern organic synthesis has provided a toolkit of reliable and versatile methods for constructing the azetidine ring.

-

Couty's Azetidine Synthesis: This highly efficient method, developed by François Couty, allows for the synthesis of a wide range of enantiopure azetidines from readily available β-amino alcohols. The key steps involve chlorination of the alcohol, followed by deprotonation and a 4-exo-trig ring closure[5].

-

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a direct and atom-economical method for synthesizing azetidines. Recent advances have seen the development of visible-light-mediated versions of this reaction, making it a more accessible and sustainable approach[6][7][8][9].

-

Intramolecular Cyclization of γ-Amino Alcohols and Halides: The intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group is a fundamental and widely used strategy for constructing the azetidine ring.

-

Ring Expansion of Aziridines: The one-carbon ring expansion of activated aziridines provides another route to functionalized azetidines.

Experimental Protocols

Protocol 1: Synthesis of Azetidine (Parent Compound)

This protocol is adapted from Organic Syntheses and describes the preparation of azetidine from ethyl 3-(1-azetidinyl)propionate.

Materials:

-

Ethyl 3-(1-azetidinyl)propionate

-

Potassium hydroxide pellets

-

White mineral oil

-

Ethanol (optional, as initiator)

Procedure:

-

A stirred mixture of 38 g (0.68 mole) of potassium hydroxide pellets in 100 ml of white mineral oil is heated to 140–150°C in a four-necked, 500-ml, round-bottomed flask fitted with a stirrer, thermometer, dropping funnel, and a Vigreux column with a vacuum-distillation head.

-

The heat source is removed, and 50 g (0.32 mole) of purified ethyl 3-(1-azetidinyl)propionate is added dropwise at a rate sufficient to maintain the reaction temperature at 150°C. If the reaction does not start immediately, 5 ml of ethanol may be added as an initiator.

-

After the addition is complete, the ethanol is removed by distillation.

-

The system is then evacuated, and the product is distilled by heating the stirred suspension. The distillation temperature is maintained below 150°C.

-

Redistillation of the crude product yields pure azetidine[1].

Protocol 2: Synthesis of N-Aryl-2-cyanoazetidines (Couty's Synthesis)

This three-step protocol allows for the synthesis of diversely substituted N-aryl-2-cyanoazetidines with high yields and predictable diastereoselectivity.

Step 1: Copper-Catalyzed N-Arylation

-

To a solution of the starting β-amino alcohol (1.0 equiv) in a suitable solvent, add the arylating agent (e.g., an arylboronic acid), a copper catalyst, and a base.

-

Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, work up the reaction and purify the product by column chromatography.

Step 2: N-Cyanomethylation

-

Dissolve the N-arylated β-amino alcohol from Step 1 in a suitable solvent.

-

Add a cyanomethylating agent (e.g., bromoacetonitrile) and a base.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the N-cyanomethylated product.

Step 3: One-Pot Mesylation and Ring Closure

-

Dissolve the product from Step 2 in a suitable solvent and cool to 0°C.

-

Add methanesulfonyl chloride and a base (e.g., triethylamine).

-

Allow the reaction to warm to room temperature and stir until the mesylation is complete.

-

Add a strong base (e.g., sodium hydride) to induce ring closure.

-

Quench the reaction, work up, and purify the final N-aryl-2-cyanoazetidine product by column chromatography[10].

Quantitative Data

The following tables summarize key quantitative data for a selection of azetidine compounds, including their biological activities and physicochemical properties.

Table 2: In Vitro STAT3 DNA-Binding Inhibition by Azetidine Derivatives

| Compound ID | Modification | IC50 (µM) for STAT3 DNA-Binding | Reference |

| H182 | Azetidine derivative | 0.66 ± 0.10 | [11] |

| H172 | Azetidine derivative | 0.98 ± 0.05 | [11] |

| H120 | Azetidine derivative | 1.75 ± 0.19 | [11] |

| H105 | Azetidine derivative | 2.07 ± 0.12 | [11] |

Table 3: Anticancer Activity of Azetidine Compounds 8a and 8b

| Compound ID | Cancer Cell Line | IC50 (µg/ml) | Reference |

| 8a | HepG2 | 13.5 | [12] |

| 8b | HepG2 | 32.5 | [12] |

| 8a | MCF-7 | 10 | [12] |

| 8b | MCF-7 | 25.9 | [12] |

Table 4: Spectroscopic Data for Selected Azetidine Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | FT-IR (cm⁻¹) | Reference |

| Azetidine | 1.85 (s, 1H, NH), 2.0–2.6 (m, 2H, CH₂), 3.68 (t, J = 8 Hz, 2CH₂) | - | - | [1] |

| N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl) Acetamide | 12 (s, 2H, NH₂), 11.4 (s, 1H, NH), 7.3-8.1 (m, 4H, Ar-H), 11.3 (s, 1H, NH), 7.41-8.2 (m, 5H, Ar-H), 6.2 (d, 1H, CH-Ph) | - | 3290-3331 (NH), 1670 (C=O), 2847 (C-H aliph.), 3050 (C-H arom.) | [13] |

Biological Significance and Signaling Pathways

Azetidine-containing compounds have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Their unique structural features allow them to interact with a variety of biological targets with high specificity and potency.

Inhibition of the STAT3 Signaling Pathway

One of the most well-studied mechanisms of action for anticancer azetidine compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis[11].

Azetidine-based inhibitors have been designed to target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. Some of these compounds have been shown to bind covalently to specific cysteine residues within the STAT3 protein, leading to irreversible inhibition[2][14].

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel bioactive azetidine compounds follows a structured workflow that integrates chemical synthesis with biological screening.

Conclusion

From their initial discovery as a synthetic challenge to their current status as a privileged scaffold in drug discovery, azetidine compounds have traveled a remarkable journey. The development of innovative synthetic methodologies has unlocked the potential of this unique four-membered heterocycle, leading to the discovery of potent and selective modulators of various biological pathways. As our understanding of the intricate roles of azetidines in biological systems continues to grow, so too will their importance in the development of next-generation therapeutics. The combination of their unique structural features and diverse biological activities ensures that azetidine chemistry will remain a vibrant and fruitful area of research for years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 6. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jmchemsci.com [jmchemsci.com]

- 14. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

The Expanding Therapeutic Landscape of Azetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique conformational properties offer a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. This technical guide provides an in-depth overview of the diverse biological activities of azetidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Azetidine derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular machinery essential for tumor growth and survival.

Quantitative Data: Anticancer Activity of Azetidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50/EC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidin-2-one derivative (Compound 6) | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [1] |

| B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [1] | |

| Azetidine-based STAT3 Inhibitors (H172 & H182) | Triple-Negative Breast Cancer (TNBC) cells | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [1] |

| Azetidine amides (7g) | Human MDA-MB-231 breast cancer cells | STAT3 DNA-binding activity | 1-3 | Inhibition of constitutive STAT3 induction | [2] |

| TZT-1027 analogue (1a) | A549 (Lung carcinoma) | Antiproliferative activity | 0.0022 | Inhibition of microtubule assembly | [3] |

| HCT116 (Colorectal carcinoma) | Antiproliferative activity | 0.0021 | Inhibition of microtubule assembly | [3] | |

| Azetidine (8a) | HepG2 (Hepatocellular carcinoma) | Growth inhibition | 13.5 µg/ml | Not specified | [4] |

| MCF-7 (Breast adenocarcinoma) | Growth inhibition | 10 µg/ml | Not specified | [4] | |

| Azetidine (8b) | HepG2 (Hepatocellular carcinoma) | Growth inhibition | 32.5 µg/ml | Not specified | [4] |

| MCF-7 (Breast adenocarcinoma) | Growth inhibition | 25.9 µg/ml | Not specified | [4] |

Signaling Pathways in Cancer

Inhibition of the JAK-STAT3 Signaling Pathway:

Several azetidine-based compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[1] These inhibitors can covalently bind to STAT3, preventing its activation and subsequent translocation to the nucleus, thereby inhibiting the expression of genes involved in cell survival and proliferation.[1]

References

Unlocking Novel Therapeutic Pathways: A Technical Guide to the Mechanism of Action of Azetidine-Based Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action for various classes of azetidine-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core functionalities of these promising therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The unique structural properties of the four-membered azetidine ring offer a rigid scaffold that can enhance potency, selectivity, and pharmacokinetic profiles, making it a privileged motif in modern medicinal chemistry.

Azetidine-Based STAT3 Inhibitors: A Targeted Approach to Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and metastasis. Azetidine-containing compounds have emerged as potent and selective inhibitors of STAT3, offering a promising avenue for targeted cancer treatment.

Mechanism of Action

Azetidine-based inhibitors directly target the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of target genes involved in oncogenesis. Some azetidine derivatives have been shown to bind irreversibly to specific cysteine residues within the STAT3 protein.

Quantitative Data: Potency and Binding Affinity of Azetidine-Based STAT3 Inhibitors

The following table summarizes the inhibitory activity and binding affinity of representative (R)-azetidine-2-carboxamide analogues and other azetidine-based STAT3 inhibitors.

| Compound | EMSA IC₅₀ (µM) | Cellular EC₅₀ (µM) (MDA-MB-231/MDA-MB-468 cells) | Binding Affinity (Kd, nM) | Reference |

| 5a | 0.55 | - | - | [1] |

| 5o | 0.38 | - | - | [1] |

| 8i | 0.34 | - | - | [1] |

| 7e | - | 0.9 - 1.9 | - | [1] |

| 7f | - | 0.9 - 1.9 | - | [1] |

| 7g | - | 0.9 - 1.9 | 880 | [1][2] |

| 9k | - | 0.9 - 1.9 | 960 | [1][2] |

| H182 | 0.66 ± 0.10 | - | 1970 | [3][4] |

| H172 | 0.98 ± 0.05 | - | - | [3][4] |

| H120 | 1.75 ± 0.19 | - | - | [4] |

| H105 | 2.07 ± 0.12 | - | - | [4] |

Signaling Pathway: Inhibition of STAT3 Signaling by Azetidine-Based Compounds

Experimental Protocols

-

Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Compound Incubation: Incubate the nuclear extracts with increasing concentrations of the azetidine-based inhibitor at room temperature for 30 minutes.

-

Probe Binding: Add a 32P-labeled high-affinity sis-inducible element (hSIE) oligonucleotide probe that specifically binds to active STAT3 dimers.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the bands by autoradiography. Quantify the density of the STAT3:DNA complex bands to determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀).

-

Sample Preparation: Prepare a solution of purified recombinant STAT3 protein in a suitable buffer. Dissolve the azetidine-based compound in the same buffer.

-

Titration: Fill the ITC sample cell with the STAT3 solution and the injection syringe with the compound solution.

-

Measurement: Perform a series of injections of the compound into the STAT3 solution while measuring the heat change associated with binding.

-

Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

Azetidine-Based FFA2 Antagonists: Modulating Inflammatory Responses

Free fatty acid receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids. It plays a role in mediating inflammatory responses, making it a target for the treatment of inflammatory diseases.

Mechanism of Action

Azetidine-based compounds act as antagonists at the FFA2 receptor. They bind to the receptor and prevent its activation by endogenous agonists like acetate and propionate. This blockade inhibits the downstream signaling cascade, which involves changes in intracellular calcium levels and the activation of inflammatory pathways in cells such as neutrophils.

Quantitative Data: Potency of Azetidine-Based FFA2 Antagonists

The following table presents the inhibitory potency of a key azetidine-based FFA2 antagonist.

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| GLPG0974 (Compound 99) | Human FFA2 | Calcium Flux | 9 | [5] |

Signaling Pathway: FFA2 Antagonism by Azetidine-Based Compounds

Experimental Protocol

-

Cell Culture: Use a HEK293 cell line stably overexpressing the human FFA2 receptor.

-

Compound Pre-incubation: Plate the cells and pre-incubate them with various concentrations of the azetidine-based antagonist.

-

Agonist Stimulation: Add a fixed concentration of an FFA2 agonist, such as sodium acetate, to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a plate reader.

-

Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal. Calculate the IC₅₀ value from the dose-response curve.

Azetidine-Based GABA Uptake Inhibitors: Enhancing Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of GATs can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.

Mechanism of Action

Azetidine derivatives can act as competitive inhibitors of GABA uptake by binding to GATs, particularly GAT-1 and GAT-3. By blocking the reuptake of GABA into presynaptic neurons and glial cells, these compounds increase the concentration of GABA in the synaptic cleft, leading to increased activation of GABA receptors.

Quantitative Data: Potency of Azetidine-Based GABA Uptake Inhibitors

The following table shows the inhibitory potency of representative azetidine derivatives on different GABA transporter subtypes.

| Compound | Target | IC₅₀ (µM) | Reference |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [6] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [6] |

Signaling Pathway: Enhancement of GABAergic Neurotransmission

Experimental Protocol

-

Cell/Synaptosome Preparation: Use cell lines expressing the target GAT subtype (e.g., HEK293) or prepare synaptosomes from brain tissue.

-

Compound Incubation: Pre-incubate the cells or synaptosomes with various concentrations of the azetidine-based inhibitor in an appropriate assay buffer.

-

Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]-GABA.

-

Termination of Uptake: After a short incubation period, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove unincorporated [³H]-GABA.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-GABA uptake at each inhibitor concentration and determine the IC₅₀ value from the dose-response curve.

Azetidine-Based Bacterial Enoyl-ACP Reductase (FabI) Inhibitors: A Novel Antibacterial Strategy

Bacterial fatty acid synthesis (FASII) is an essential pathway and a validated target for antibacterial drug discovery. Enoyl-acyl carrier protein (ACP) reductase (FabI) is a key enzyme in this pathway.

Mechanism of Action

Azetidine-based compounds can act as inhibitors of the FabI enzyme. By binding to the active site of FabI, they block the reduction of enoyl-ACP substrates, which is a crucial step in fatty acid elongation. This disruption of fatty acid biosynthesis inhibits bacterial growth.

Quantitative Data: Potency of Azetidine-Based FabI Inhibitors

The following table provides the inhibitory potency of a representative azetidine-based FabI inhibitor.

| Compound | Target Enzyme | Bacterial Strain | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference |

| Representative ene-amide azetidine | Staphylococcus aureus FabI | S. aureus | 0.15 | 0.5 | [7] |

Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Experimental Protocol

-

Enzyme and Substrate Preparation: Purify recombinant FabI enzyme. Prepare a solution of the substrate, typically crotonoyl-CoA or another enoyl-ACP analog, and the cofactor NADH.

-

Reaction Mixture: In a microplate well, combine the FabI enzyme, NADH, and various concentrations of the azetidine-based inhibitor in a suitable buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the enoyl-ACP substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Crystal Structure Analysis of Azetidine-Containing Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design, structure-activity relationship (SAR) studies, and ensuring optimal pharmacological performance. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of azetidine-containing compounds, with a focus on azetidin-2-ylmethanamine derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document outlines the essential experimental protocols, data interpretation, and visualization techniques applicable to this important class of molecules. We will delve into the synthesis, crystallization, and X-ray crystallographic analysis of azetidine derivatives, offering a robust framework for researchers in the field.

Introduction: The Significance of the Azetidine Moiety

Azetidine and its derivatives have garnered significant attention in drug discovery due to their ability to introduce conformational rigidity and improve properties such as metabolic stability and aqueous solubility when compared to more common saturated heterocycles.[1] The strained four-membered ring provides a unique vector for substituents, influencing the overall shape and electronic properties of the molecule. Azetidin-2-one, also known as the β-lactam ring, is a core structural component of numerous life-saving antibiotics.[3][4][5] Beyond antibacterial applications, azetidine derivatives have shown a wide array of biological activities, including antifungal, antitubercular, anti-inflammatory, and anticancer properties.[3][4][6][7]

Given the profound impact of stereochemistry and conformation on biological activity, high-resolution structural data from single-crystal X-ray diffraction is indispensable. This guide will walk through the critical steps of obtaining and interpreting such data for novel azetidine-containing compounds.

Experimental Protocols

Synthesis of Azetidine Derivatives

The synthesis of azetidine-containing molecules often involves multi-step reaction sequences. A common and historically significant method for the synthesis of the related azetidin-2-one (β-lactam) ring is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[8]

General Protocol for Staudinger [2+2] Cycloaddition:

-

Imine Formation: An appropriate aldehyde or ketone is condensed with a primary amine to form the corresponding imine (Schiff base). This reaction is typically carried out in a suitable solvent like ethanol or 1,4-dioxane, sometimes with a catalytic amount of acid.[9]

-

Ketene Formation and Cycloaddition: In a separate flask, an acid chloride (e.g., chloroacetyl chloride) is treated with a tertiary amine base (e.g., triethylamine) in an inert solvent (e.g., 1,4-dioxane) at low temperature (typically in an ice bath) to generate the ketene in situ.[8][9]

-

Reaction: The previously formed imine solution is then added to the ketene solution. The reaction mixture is stirred, often for several hours, and may be allowed to warm to room temperature.[8]

-

Work-up and Purification: The resulting product is typically isolated by filtration to remove amine hydrochlorides, followed by concentration of the filtrate. The crude product is then purified, often by recrystallization from a suitable solvent such as ethanol or an ether/hexane mixture, to yield the pure azetidin-2-one derivative.[8][9]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystal growth.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[10]

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[11] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a unique set of reflections with their corresponding intensities.[11]

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.

The following diagram illustrates the general workflow for crystal structure analysis:

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables that summarize the key crystallographic and structural parameters. Although data for this compound itself is not available, the following tables illustrate the type of quantitative data that would be generated for a representative azetidine derivative.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Example Value (for an Azetidine Derivative) |

| Empirical formula | C₁₇H₁₆N₂O₅S |

| Formula weight | 372.39 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 98.76(3)° | |

| c = 11.234(5) Å, γ = 90° | |

| Volume | 1734.1(12) ų |

| Z | 4 |

| Density (calculated) | 1.427 Mg/m³ |

| Absorption coefficient | 0.221 mm⁻¹ |

| F(000) | 776 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 12345 |

| Independent reflections | 3987 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3987 / 0 / 235 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.375(3) | C4-N1-C2 | 91.5(2) |

| C2-C3 | 1.532(4) | N1-C2-C3 | 88.9(2) |

| C3-C4 | 1.541(4) | C2-C3-C4 | 87.6(2) |

| C4-N1 | 1.468(3) | C3-C4-N1 | 90.8(2) |

| C2=O1 | 1.211(3) | N1-C2=O1 | 135.5(3) |

(Note: The data presented in these tables are hypothetical and for illustrative purposes only, representing typical values for a small organic molecule containing an azetidine ring.)

Visualization of Molecular and Crystal Structures

Visualizing the three-dimensional structure is crucial for understanding intermolecular interactions and packing in the crystal lattice.

The logical relationship between the key components of a crystal structure can be visualized as follows:

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate how molecules pack in the solid state.[12] For instance, in a crystal structure of an azetidine derivative, one might observe hydrogen bonding between the amine proton of one molecule and a carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. Analysis of these interactions is critical for understanding the physical properties of the material and for crystal engineering.

Conclusion

The crystal structure analysis of azetidine-containing compounds is a cornerstone of modern drug discovery and materials science. It provides definitive proof of molecular structure and offers invaluable insights into the conformational preferences and intermolecular interactions that govern the properties of these important molecules. Although a crystal structure for the parent this compound is not currently in the public domain, the protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, crystallization, and structural analysis of its derivatives. By applying these techniques, researchers can unlock the full potential of the azetidine scaffold in the design of novel therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Azetidines - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. chemijournal.com [chemijournal.com]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Developments in x-ray crystallographic structure determination of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Computational Modeling of Azetidin-2-ylmethanamine Interactions: A Methodological Whitepaper

Disclaimer: As of late 2025, publicly available research specifically detailing the computational modeling of Azetidin-2-ylmethanamine interactions is limited. Therefore, this technical guide provides a comprehensive methodological framework based on established computational approaches for closely related azetidine-containing molecules, particularly Azetidin-2-one derivatives. This whitepaper is intended to serve as a blueprint for researchers and drug development professionals to design and execute computational studies on this compound and its analogs.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1][2] this compound, as a specific derivative, holds potential for unique interactions with biological targets due to its structural and electronic properties. Computational modeling offers a powerful and cost-effective approach to elucidate these interactions at a molecular level, guiding lead optimization and the design of novel therapeutics.

This guide outlines the key computational methodologies, data presentation strategies, and visualization techniques applicable to the study of this compound-protein interactions. The principles and protocols described herein are drawn from studies on analogous azetidine derivatives and represent the current state-of-the-art in the field.

Potential Biological Targets and Data Presentation

While specific targets for this compound are not yet established in the literature, azetidine-containing compounds have been shown to interact with a range of protein families. These include enzymes, receptors, and structural proteins. For instance, various azetidin-2-one derivatives have been investigated for their activity against bacterial enzymes, in addition to their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2][3][4]

Quantitative data from computational studies are crucial for comparing the binding potential of different ligands and for understanding structure-activity relationships (SAR). Such data should be summarized in a clear and structured format.

Table 1: Representative Molecular Docking Data for Azetidine Derivatives against Potential Target Classes

| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Azetidine-Analog-1 | EGFR Kinase Domain | 2GS2 | -9.8 | 50 | MET793, LYS745, ASP855 |

| Azetidine-Analog-2 | Tubulin (Colchicine site) | 1SA0 | -8.5 | 250 | LYS352, VAL318, ASN258 |

| Azetidine-Analog-3 | COX-2 | 5KIR | -10.2 | 30 | ARG513, TYR385, SER530 |

| Azetidine-Analog-4 | Dopamine D2 Receptor | 6CM4 | -9.1 | 120 | ASP114, SER193, PHE389 |

Table 2: Summary of Molecular Dynamics Simulation Parameters and Key Metrics

| System | Force Field | Simulation Time (ns) | RMSD (Å) (Protein Backbone) | RMSF (Å) (Ligand) | Key Hydrogen Bonds (Occupancy %) |

| Target-A + this compound | CHARMM36m | 200 | 1.5 ± 0.3 | 0.8 ± 0.2 | ASP121-NH (85%), GLU88-NH2 (72%) |

| Target-B + this compound | AMBER14SB | 250 | 2.1 ± 0.5 | 1.2 ± 0.4 | TYR210-OH (65%) |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of robust computational research. Below are generalized protocols for key in silico techniques, which can be adapted for the study of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystalized ligands.

-

Add polar hydrogens and assign appropriate atomic charges using software like AutoDock Tools or Maestro (Schrödinger).

-

Define the binding site based on the location of the co-crystalized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina, Glide, or GOLD.

-

Set the grid box to encompass the defined binding site.

-

Perform the docking run, generating multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) using software like PyMOL or Discovery Studio Visualizer.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection:

-

Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like CGenFF or Antechamber.

-

-

Simulation Steps:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand.

-

Production Run: Run the simulation for a sufficient time (e.g., 100-500 ns) without restraints to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

Investigate the stability of the ligand in the binding pocket and the conformational changes of the protein.

-

Visualizations

Visual representations of workflows and biological pathways are essential for conveying complex information.

Conclusion

The computational modeling techniques outlined in this whitepaper provide a robust framework for investigating the molecular interactions of this compound. While direct experimental or computational data for this specific molecule are currently sparse, the methodologies of molecular docking and molecular dynamics simulations, successfully applied to related azetidine compounds, offer a clear path forward. By identifying potential biological targets and applying these in silico protocols, researchers can generate valuable hypotheses about the mechanism of action, binding affinity, and structure-activity relationships of this compound, thereby accelerating its potential development as a novel therapeutic agent. Future work should focus on the experimental validation of computationally identified targets and binding modes to create a feedback loop that refines and enhances the predictive power of these models.

References

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]

The Therapeutic Promise of Functionalized Azetidines: A Technical Guide for Drug Development Professionals

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of functionalized azetidines, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Therapeutic Applications of Functionalized Azetidines

Functionalized azetidines have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[1][3] Key therapeutic areas where azetidine-containing compounds have shown significant potential include oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders.

Anticancer Activity

Azetidine derivatives have been identified as potent anticancer agents, with several compounds exhibiting significant cytotoxicity against various cancer cell lines.[4] One of the key mechanisms of action for some of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of Azetidine Derivatives

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| (±)-trans-20 | Tubulin polymerization inhibitor, AMPK activator | Duodenal adenocarcinoma | 0.003-0.013 | [4] |

| (±)-trans-21 | Tubulin polymerization inhibitor, AMPK activator | Duodenal adenocarcinoma | 0.003-0.013 | [4] |

| H172 (9f) | STAT3 inhibitor | - | 0.38 - 0.98 | [5] |

| H182 | STAT3 inhibitor | - | 0.38 - 0.98 | [5] |

| 5a | STAT3 inhibitor | - | 0.55 | [6] |

| 5o | STAT3 inhibitor | - | 0.38 | [6] |

| 8i | STAT3 inhibitor | - | 0.34 | [6] |

Antibacterial Activity

The azetidine ring is a core component of β-lactam antibiotics, one of the most successful classes of antibacterial agents.[5] Modern research continues to explore novel functionalized azetidines and azetidin-2-ones for their efficacy against a range of bacterial pathogens, including multidrug-resistant strains.

Quantitative Data: Antibacterial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| M7 | Staphylococcus aureus | 22 | - | [5][7] |

| M7 | Escherichia coli | 25 | - | [5][7] |

| M8 | Staphylococcus aureus | 20 | - | [5][7] |

| M8 | Escherichia coli | 25 | - | [5][7] |

| Ampicillin (Standard) | Staphylococcus aureus | 30 | - | [5][7] |

| Ampicillin (Standard) | Escherichia coli | 27 | - | [5][7] |

| 6i | Methicillin-sensitive S. aureus | - | 0.25–16.00 | [8] |

| 6i | Methicillin-resistant S. aureus | - | 0.25–16.00 | [8] |

| 6i | E. coli (ATCC 35218) | - | 0.25–16.00 | [8] |

Anti-inflammatory Activity

Certain functionalized azetidines have demonstrated significant anti-inflammatory properties. One notable mechanism involves the attenuation of the NLRP3 inflammasome-mediated signaling pathway.[9] The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a variety of chronic inflammatory diseases.

Quantitative Data: Anti-inflammatory Activity of Azetidine Derivatives

| Compound | Model | Dosage | Inhibition of Paw Edema (%) | Reference |

| N4d | Carrageenan-induced rat paw edema | - | 19.22 | [10] |

| N4e | Carrageenan-induced rat paw edema | - | 16.98 | [10] |

| N4f | Carrageenan-induced rat paw edema | - | 16.98 | [10] |

| Naproxen (Standard) | Carrageenan-induced rat paw edema | - | 4.3 | [10] |

| 6b | Carrageenan-induced rat paw edema | 1/10 of LD50 | - | [11] |

Central Nervous System (CNS) Activity

The rigid structure of the azetidine ring makes it an attractive scaffold for the development of CNS-active compounds.[1] Functionalized azetidines have been investigated for their potential in treating a range of neurological and psychiatric disorders, including anxiety and neurodegenerative diseases. Their ability to modulate key signaling pathways in the brain, such as the Akt/GSK-3β pathway, and to interact with targets like fatty acid amide hydrolase (FAAH), underscores their therapeutic potential in this area.[4][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of functionalized azetidines.

Synthesis Protocols

2.1.1. General Synthesis of 1,4-Diaryl-2-azetidinones

This protocol describes the synthesis of 1,4-diaryl-2-azetidinones via the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[8]

-

Step 1: Imine Synthesis: Equimolecular amounts of a 4-substituted benzaldehyde and a 4-substituted aniline are refluxed in dry benzene for approximately 2 hours. The solvent is removed in vacuo, and the resulting imine is crystallized from ethanol or petroleum ether.

-

Step 2: Cycloaddition: A solution of the imine (0.001 mol) and triethylamine (0.002 mol) in 50 mL of benzene is stirred for 15 minutes. Dichloroacetyl chloride (0.002 mol) is added dropwise to the solution, and the mixture is stirred at room temperature for 1 hour.

-

Step 3: Work-up and Purification: The triethylamine salts are removed by filtration. The filtrate is washed with 5% HCl and water, then dried over sodium sulfate. The solvent is evaporated, and the product is purified by fractional crystallization from ethanol or petroleum ether.

2.1.2. Synthesis of 2-Cyanoazetidines from β-Amino Alcohols

This procedure outlines the preparation of 2-cyanoazetidines, which are versatile intermediates for further functionalization.

-

Step 1: N-Alkylation: A secondary amine is reacted with bromoacetonitrile to yield the N-alkylated product (92-95% yield).

-

Step 2: Protection of Primary Alcohol: The primary alcohol is protected as its trityl ether (95-99% yield).

-

Step 3: Formation of Benzylic Chloride: The benzylic alcohol is converted to the corresponding chloride (65-71% yield).

-

Step 4: Cyclization: The chloride is treated with lithium hexamethyldisilylazide (LiHMDS) at -50 °C to induce cyclization, affording the 2-cyanoazetidine.

Biological Assay Protocols

2.2.1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9]

-